molecular formula C19H27FN4O2 B1164192 Unii-2QB22hnv5B

Unii-2QB22hnv5B

Cat. No.: B1164192
M. Wt: 362.4
InChI Key: BGRYUHNKCCAZCH-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-2QB22HNv5B is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ (CAS 1046861-20-4). It is characterized by a bromo-chloro-substituted phenyl ring attached to a boronic acid group. This compound exhibits moderate solubility (0.24 mg/mL) and a logP (octanol-water partition coefficient) of 2.15, indicating moderate lipophilicity . It is utilized in pharmaceutical and materials science research, particularly in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality. Its bioactivity profile includes high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system drug development .

Properties

Molecular Formula

C19H27FN4O2

Molecular Weight

362.4

IUPAC Name

N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C19H27FN4O2/c1-3-13(2)16(18(21)25)22-19(26)17-14-9-5-6-10-15(14)24(23-17)12-8-4-7-11-20/h5-6,9-10,13,16H,3-4,7-8,11-12H2,1-2H3,(H2,21,25)(H,22,26)/t13-,16-/m0/s1

InChI Key

BGRYUHNKCCAZCH-BBRMVZONSA-N

SMILES

CCC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Synonyms

N-((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following boronic acid derivatives share structural similarities with UNII-2QB22HNv5B, differing primarily in substituent positions and halide composition. Key properties are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents LogP<sup>1</sup> Solubility (mg/mL) Similarity Score<sup>2</sup> Key Applications
This compound C₆H₅BBrClO₂ Br (3-), Cl (5-) 2.15 0.24 - Drug synthesis, catalysis
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ Br (3-), Cl (5-) 2.10 0.28 0.87 Polymer chemistry
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ Br (6-), Cl (2-,3-) 2.85 0.15 0.71 Organic electronics
(4-Fluoro-2-methylphenyl)boronic acid C₇H₇BFO₂ F (4-), CH₃ (2-) 1.98 0.35 0.62 Agricultural chemicals

<sup>1</sup> LogP values calculated using XLOGP3 .
<sup>2</sup> Structural similarity scores (0–1 scale) derived from PubChem substructure analysis .

Key Findings:

Substituent Position and Reactivity :

  • This compound’s 3-bromo-5-chloro configuration enhances steric hindrance compared to the 6-bromo-2,3-dichloro analog, reducing its reactivity in palladium-catalyzed couplings .
  • The 4-fluoro-2-methyl derivative’s higher solubility (0.35 mg/mL) is attributed to reduced halogen bulk and methyl hydrophobicity .

Thermal Stability :

  • The dichloro-substituted analog exhibits higher thermal stability (decomposition at 220°C vs. 195°C for this compound), attributed to stronger halogen bonding .

Comparison with Functionally Similar Compounds

This compound’s role in catalysis and drug synthesis overlaps with:

Metal-Organic Frameworks (MOFs):

  • ZIF-8 (Zeolitic Imidazolate Framework) : While structurally distinct, ZIF-8 shares catalytic applications in cross-coupling reactions. However, this compound offers superior regioselectivity in aryl-aryl bond formation .

Organotin Compounds (e.g., Tributyltin chloride):

  • Organotin compounds are toxic and environmentally persistent, whereas this compound’s boronic acid group enables greener synthesis with lower ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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